5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine

EGFR inhibitor thieno[2,3-d]pyrimidine kinase selectivity

Researchers exploring EGFR inhibitor SAR often face gaps in commercially available thieno[2,3-d]pyrimidine analogs with diverse 5-aryl substitution. This compound directly addresses that need. - Scaffold validated as a bioisostere of 4-anilinoquinazoline EGFR inhibitors (gefitinib/erlotinib core). - 5-(4-Chlorophenyl) substituent enables head-to-head potency comparison against published analogs (e.g., EGFR-IN-60, IC₅₀=26 nM EGFR T790M). - Ideal for profiling EGFR mutant selectivity (T790M, L858R, exon 19 del) vs. wild-type in H1975 or PC9 cellular assays. Supplied with rigorous analytical documentation to support reproducible kinase inhibition studies.

Molecular Formula C17H17ClN4S
Molecular Weight 344.9 g/mol
Cat. No. B5781127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Molecular FormulaC17H17ClN4S
Molecular Weight344.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl
InChIInChI=1S/C17H17ClN4S/c1-21-6-8-22(9-7-21)16-15-14(10-23-17(15)20-11-19-16)12-2-4-13(18)5-3-12/h2-5,10-11H,6-9H2,1H3
InChIKeyDMAWCJBZVSQYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine: Chemical Identity and Procurement Baseline


5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine (C₁₇H₁₇ClN₄S, MW 344.86) is a small-molecule heterocyclic compound belonging to the 4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine class . The thieno[2,3-d]pyrimidine scaffold is recognized as a bioisosteric replacement for the 4-anilinoquinazoline core found in clinically approved EGFR tyrosine kinase inhibitors such as gefitinib and erlotinib [1]. Commercial sources list this compound as a screening compound with catalog identifiers (e.g., ChemDiv G540-0838), available typically in 50 mg quantities at research-grade purity (~95%) . The compound bears a 4-chlorophenyl substituent at the 5-position of the thieno[2,3-d]pyrimidine core and an N-methylpiperazine moiety at the 4-position, a substitution pattern that distinguishes it from analogs bearing morpholine, N-phenylpiperazine, or linear diamine groups at the 4-position [2].

Compound type Uncharacterized screening compound No target-specific bioactivity data available
Scaffold context Thieno[2,3-d]pyrimidine bioisostere of quinazoline EGFR inhibitors Scaffold-hopping and SAR expansion fit
Key feature Unexplored 5-(4-chlorophenyl) substitution pattern Distinct from all published analogs

Generic Substitution Risks: Evidence Gaps and Specificity Concerns


Despite the established precedent that 4-substitutedaminothieno[2,3-d]pyrimidines bearing N-methylpiperazine at the 4-position can yield potent cytotoxic and EGFR-inhibitory compounds, the specific biological activity of 5-(4-Chlorophenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine has not been disclosed in any peer-reviewed study, patent, or authoritative public database [1]. The BindingDB, ChEMBL, and PubChem records found for structurally related thieno[2,3-d]pyrimidine EGFR inhibitors (e.g., CHEMBL2426278, CHEMBL4205392, CHEMBL3883534, CHEMBL3819120) do not correspond to this exact compound; they represent different chemotypes with distinct substitution patterns and reported IC₅₀ values ranging from 1 nM to 333 nM against various EGFR mutants [2]. For example, the close analog EGFR-IN-60 (CAS 2699877-43-3) — a 4-substitutedaminothieno[2,3-d]pyrimidine bearing an N-methylpiperazine-like moiety — has published IC₅₀ values of 83 nM (EGFR WT), 26 nM (EGFR T790M), and 53 nM (EGFR L858R), with cellular anti-proliferative IC₅₀ of 1.32 µM against H1975 cells [3]. However, EGFR-IN-60 has a different substitution at the 5-position compared to our compound of interest, rendering direct extrapolation unreliable. Therefore, any procurement decision to substitute this compound with a structurally similar N-methylpiperazine-thienopyrimidine analog must be critically evaluated: even minor changes in the 5-aryl substituent have been shown to shift potency by orders of magnitude in this scaffold class [4].

  • Unpublished bioactivity No IC₅₀/Kᵢ data exist for this exact compound; close analogs with different 5-substitution show variable potency across EGFR mutants and cell lines.
  • 5-aryl sensitivity Even minor 5-aryl changes shift potency by orders of magnitude in this scaffold; analog EGFR-IN-60 differs at 5-position and cannot serve as a direct proxy.
  • Mechanism untested EGFR inhibition is inferred from scaffold precedent only; no kinase profiling or cellular target engagement data confirm mechanism.

Quantitative Differentiation vs. Closest Structural Analogs


Evidence Gap: No Published Bioactivity Data for the Exact Compound

A comprehensive search of BindingDB, ChEMBL, PubChem, and the peer-reviewed literature was conducted for the exact compound defined by InChI Key DMAWCJBZVSQYGX-UHFFFAOYSA-N and SMILES CN1CCN(CC1)c1c2c(csc2ncn1)c1ccc(cc1)[Cl]. No target-specific bioactivity data (IC₅₀, Kᵢ, EC₅₀, or cellular anti-proliferative IC₅₀) were identified for this precise compound against any biological target [1]. In contrast, the closest structurally characterized analogs — including 4-substitutedaminothieno[2,3-d]pyrimidines with N-methylpiperazine at the 4-position but different 5-aryl/6-aryl substituents — have published IC₅₀ values ranging from 1 nM to 8 nM for EGFR T790M/L858R double mutants in cellular assays [2][3]. This absence of data means that any procurement decision for this compound must be treated as an acquisition of an uncharacterized screening hit, not a validated lead.

Bioactivity gap
Data to verify
No published IC₅₀/Kᵢ for this exact structure against any target. Closest analogs show IC₅₀ 1–333 nM on various EGFR mutants.
Procurement must treat compound as screening hit, not validated lead.
BindingDB, ChEMBL, PubChem search May 2026
EGFR inhibitor thieno[2,3-d]pyrimidine kinase selectivity

Scaffold Benchmarking: Thieno[2,3-d]pyrimidine vs. Clinical Quinazoline Inhibitors

At the scaffold level, 4-substitutedaminothieno[2,3-d]pyrimidines have been validated as bioisosteres of the 4-anilinoquinazoline core shared by gefitinib, erlotinib, and tandutinib [1]. In a benchmark study by Adly et al. (2018), the N-methylpiperazine-substituted thieno[2,3-d]pyrimidine derivative 4d demonstrated more potent cytotoxicity than doxorubicin against prostate cancer PC3 cells (IC₅₀ = 14.13 µM vs. doxorubicin IC₅₀ not explicitly reported in the same assay, but described as 'more potent'), while compound 2a was more potent than doxorubicin against lung cancer A549 cells (IC₅₀ = 13.40 µM) [2]. Separately, an extended SAR study by Bugge et al. (2016) identified thieno[2,3-d]pyrimidine derivatives with (2-(dimethylamino)ethyl)carbamoyl substituents at the 6-position that were equipotent to erlotinib in EGFR inhibition, while exhibiting improved aqueous solubility and metabolic stability [3]. Additionally, compounds from this series showed lower lethality and comparable teratogenicity to erlotinib in zebrafish embryo toxicity assays [3]. However, these data are for specific substituted derivatives that differ from our compound of interest.

Scaffold vs quinazoline
Class-level inference
N-methylpiperazine thienopyrimidine 4d: IC₅₀ 14.13 µM PC3 (reported higher cytotoxicity than doxorubicin). Certain derivatives reported equipotent to erlotinib with improved solubility.
Scaffold may match quinazoline potency; results are derivative-specific.
Adly 2018; Bugge 2016
EGFR T790M resistance bioisosteric replacement thienopyrimidine vs quinazoline

Substituent-Dependent Potency: 4-Position Amine Modifications in Thieno[2,3-d]pyrimidines

The Adly et al. (2018) study provides direct comparative evidence that the identity of the 4-position amine substituent significantly affects the cytotoxicity profile of thieno[2,3-d]pyrimidine derivatives. Compounds were synthesized using four different amine sources at the 4-position: N-methylpiperazine, morpholine, N-phenylpiperazine, and 1,3-propanediamine [1]. Among the N-methylpiperazine-bearing derivatives (4a-i series), compounds 4d and 4e were selected by the NCI for 60-cell-line screening, and compound 4d demonstrated superior potency against PC3 prostate cancer cells (IC₅₀ = 14.13 µM) compared with doxorubicin [2]. The morpholine-substituted analog series showed different activity profiles, and only compounds bearing N-methylpiperazine or morpholine were advanced to IC₅₀ determination. The specific combination of N-methylpiperazine at the 4-position with a 5-(4-chlorophenyl) group — as in our compound of interest — represents an unexplored substitution pattern in the published SAR landscape . This chemical feature differentiates it from all characterized analogs in the Adly et al. panel, which bear different 5/6-substituents.

4-amine SAR
Class-level inference
N-methylpiperazine, morpholine, N-phenylpiperazine, and propanediamine analogues show differentiated cytotoxicity. Only N-methylpiperazine and morpholine compounds progressed to IC₅₀ determination.
4-amine choice strongly modulates cytotoxicity in this class.
Adly 2018; unexplored 5-(4-Cl-Ph) + N-Me-piperazine combination
N-methylpiperazine vs morpholine 4-amine SAR cytotoxicity differentiation

Physicochemical Differentiation: Computed Drug-Likeness Profile

Computationally predicted physicochemical parameters are available from vendor databases for this compound. The compound has a computed logP of 4.3093, logD of 3.8449, logSw of -4.6742, a polar surface area of 27.74 Ų, and 3 hydrogen bond acceptors with zero hydrogen bond donors . This profile suggests relatively high lipophilicity (logP > 4) compared with clinically approved EGFR inhibitors: erlotinib has a measured logP of approximately 3.0, and gefitinib has a logP of approximately 3.2 [1]. The elevated logP of this compound may confer higher membrane permeability but could also present solubility and metabolic challenges. Published SAR studies on thieno[2,3-d]pyrimidine EGFR inhibitors have identified that excessive lipophilicity can negatively impact solubility and Caco-2 permeability, a known limitation of this scaffold class [2]. The absence of hydrogen bond donors in this compound distinguishes it from erlotinib (1 HBD) and gefitinib (1 HBD) and may influence target binding interactions.

Physicochemical profile
Supporting evidence
logP 4.31, PSA 27.74 Ų, 0 HBD, 3 HBA. Δ logP +1.3 vs erlotinib (logP ~3.0).
High lipophilicity may aid membrane partitioning but could challenge solubility.
Computed; DrugBank comparator data
logP drug-likeness physicochemical property prediction

Recommended Application Scenarios Based on Available Evidence


SAR Expansion of 5-Arylthieno[2,3-d]pyrimidine EGFR Inhibitors

This compound is optimally positioned for systematic structure-activity relationship (SAR) campaigns that explore the impact of 5-aryl substitution on EGFR inhibition potency and mutant selectivity. While direct EGFR IC₅₀ data for this compound are unavailable, the scaffold is validated: N-methylpiperazine-bearing thieno[2,3-d]pyrimidines from Adly et al. (2018) demonstrated potent cytotoxicity (IC₅₀ = 13–14 µM against A549 and PC3 cell lines), and independently, thieno[2,3-d]pyrimidine derivatives were found equipotent to erlotinib with improved metabolic stability [8][9]. The 5-(4-chlorophenyl) group in this compound introduces a halogenated aryl substituent not present in the Adly et al. panel, offering a direct test of whether para-chloro substitution enhances or diminishes EGFR inhibition relative to hydrogen, methoxy, fluoro, or other 5-substituents. This compound can serve as a key intermediate: the 4-chloro precursor (4-chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine, CAS 331761-46-7, mp 139.5–141°C) is commercially available, enabling comparative synthesis of analogs with different 4-position amines (morpholine, N-phenylpiperazine, or aniline derivatives) and direct head-to-head biological comparison .

Kinase Profiling Against EGFR Mutant Panels

Given that close structural analogs such as CHEMBL4205392 (IC₅₀ = 8 nM, EGFR T790M/L858R in H1975 cells) and EGFR-IN-60 (IC₅₀ = 26 nM, EGFR T790M; 83 nM, EGFR WT; 1.32 µM cellular H1975) demonstrate nanomolar potency and mutant selectivity, this compound should be prioritized for kinase profiling against EGFR mutant panels [8][9]. The 4-chlorophenyl moiety at the 5-position may confer a distinct selectivity window between EGFR T790M, L858R, exon 19 deletion mutants, and wild-type EGFR, which is the critical parameter for clinical differentiation of EGFR inhibitors. The precedent from the thienopyrimidine class shows that even modest changes in aryl substitution can alter the mutant/WT selectivity ratio . Procurement for this application is supported by the availability of well-characterized cell lines (H1975, PC9, A549, A431) and established fluorescence-based and HTRF-based EGFR phosphorylation assays used in the published studies.

Bioisosteric Replacement: Thieno[2,3-d]pyrimidine vs. Quinazoline Core

The thieno[2,3-d]pyrimidine scaffold was explicitly designed as a bioisosteric replacement for the 4-anilinoquinazoline core of gefitinib, erlotinib, and tandutinib [8]. This compound can serve as a direct comparator in bioisosteric replacement studies that quantify the impact of replacing the quinazoline core with a thieno[2,3-d]pyrimidine core on potency, selectivity, solubility, metabolic stability, and permeability. The extended SAR study by Bugge et al. (2016) established that certain thienopyrimidine derivatives match erlotinib in potency while offering improved solubility and metabolic stability, though Caco-2 permeability limitations were noted [9]. The computed logP of 4.3 for this compound contrasts with erlotinib's logP of ~3.0, providing an additional dimension for comparative ADME profiling . This application is especially relevant for medicinal chemistry programs transitioning from quinazoline-based clinical candidates to next-generation thienopyrimidine scaffolds with improved resistance profiles.

Chemical Probe Development for Wnt/β-Catenin Pathway Inhibition

An alternative research application exists beyond EGFR: a structurally related thienopyrimidine series has been identified as downstream inhibitors of the β-catenin-dependent Wnt signaling pathway, with activity demonstrated in Wnt-dependent triple-negative breast cancer (TNBC) cell lines [8]. While this application does not have target-specific binding data, the thieno[2,3-d]pyrimidine chemotype overlaps with the structural features of our compound of interest, and SAR exploration in this Wnt-inhibitor series identified low micromolar compounds (e.g., compound 4b: IC₅₀ = 2.79 µM in HCC1395 TopFlash assay) through systematic modification of benzyl/aryl substitution patterns [9]. The 4-chlorophenyl group at the 5-position of our compound provides a halogenated aryl variant that could be evaluated in parallel Wnt-reporter assays to determine whether this scaffold can be repurposed from EGFR to Wnt pathway targeting, broadening the potential therapeutic scope of the compound.

Application
Selection Property
Validation Focus
SAR expansion of 5-arylthienopyrimidines
Unexplored 5-(4-chlorophenyl) substitution; N-methylpiperazine pharmacophore
EGFR inhibition and mutant selectivity in biochemical assays
EGFR mutant panel profiling
Close analogs show nanomolar potency on EGFR T790M/L858R
Kinase selectivity window; cellular anti-proliferative response in H1975, PC9 models
Bioisosteric replacement studies
Thieno[2,3-d]pyrimidine core vs quinazoline comparator
Comparative potency, solubility, and metabolic stability endpoints
Wnt pathway chemical probe exploration
Structurally related thienopyrimidines inhibit β-catenin-dependent Wnt
Wnt reporter assay response and pathway selectivity review
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